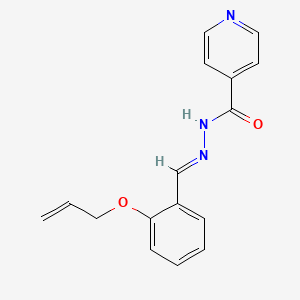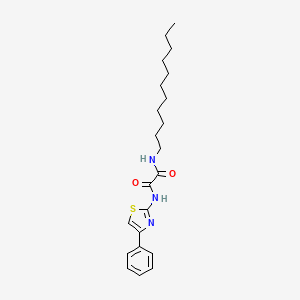![molecular formula C15H15ClN4O4S B11993739 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993739.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenoxy Group: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Hydroxypropyl Group: The next step involves the reaction of the phenoxy intermediate with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Formation of the Purine Ring: The purine ring is then synthesized through a series of cyclization reactions involving suitable precursors.
Introduction of the Mercapto Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.
Reduction: Reduction reactions can occur at the chlorophenoxy group, potentially leading to the formation of phenolic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, phenolic derivatives, and various substituted purine derivatives.
科学研究应用
7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
- 8-BR-7-(3-(4-CL-PHENOXY)-2-HO-PROPYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-AMINO-7-(3-(4-CL-PHENOXY)-2-HO-PROPYL)-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE
Uniqueness
7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
分子式 |
C15H15ClN4O4S |
|---|---|
分子量 |
382.8 g/mol |
IUPAC 名称 |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C15H15ClN4O4S/c1-19-12-11(13(22)18-14(19)23)20(15(25)17-12)6-9(21)7-24-10-4-2-8(16)3-5-10/h2-5,9,21H,6-7H2,1H3,(H,17,25)(H,18,22,23) |
InChI 键 |
NZAKNENBMNKYOA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993698.png)
![9-Chloro-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993699.png)
![17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11993701.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11993710.png)


![Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11993730.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11993740.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11993746.png)
